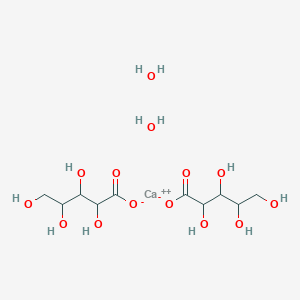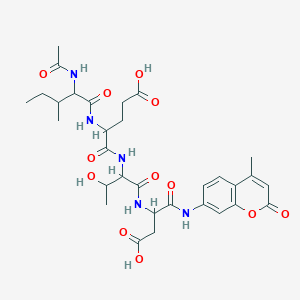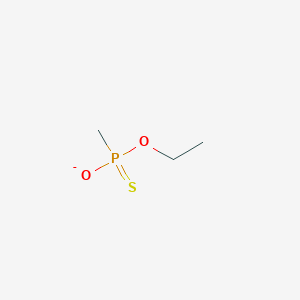
D-Xylonic acid, calcium salt, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Xylonic acid, calcium salt, hydrate: is a chemical compound with the molecular formula C10H18CaO12.2H2O . It is a calcium salt of D-xylonic acid and is often used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Xylonic acid, calcium salt, hydrate can be synthesized through the hydrolysis of cellulose, which is a byproduct of the production of D-xylose . The reaction typically involves the use of calcium hydroxide to neutralize the D-xylonic acid, forming the calcium salt.
Industrial Production Methods: : Industrially, this compound is produced by fermenting D-xylose using specific bacterial strains that can convert D-xylose to D-xylonic acid. The resulting acid is then neutralized with calcium hydroxide to form the calcium salt .
Chemical Reactions Analysis
Types of Reactions: : D-Xylonic acid, calcium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions include various derivatives of D-xylonic acid, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
Chemistry: : In chemistry, D-xylonic acid, calcium salt, hydrate is used as a precursor in the synthesis of various organic compounds, including chelating agents and other complex molecules .
Biology: : In biological research, it is used to study the metabolic pathways involving D-xylose and its derivatives. It is also used in the development of microbial cell factories for the production of biofuels and other valuable chemicals .
Industry: : Industrially, it is used in the production of biodegradable polymers and other environmentally friendly materials .
Mechanism of Action
The mechanism of action of D-xylonic acid, calcium salt, hydrate involves its role as a calcium ion donor. It interacts with various molecular targets and pathways, including those involved in calcium signaling and metabolism. The compound’s ability to release calcium ions makes it useful in various biochemical and physiological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include D-gluconic acid, calcium salt, and D-galactonic acid, calcium salt. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: : D-xylonic acid, calcium salt, hydrate is unique due to its specific role in the metabolism of D-xylose and its derivatives. Its ability to act as a calcium ion donor also sets it apart from other similar compounds .
Properties
IUPAC Name |
calcium;2,3,4,5-tetrahydroxypentanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)
![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)

![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)

![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)

![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)

